molecular formula C12H19NS B1375210 4-[(2-Aminobutyl)sulfanyl]-1,2-dimethylbenzene CAS No. 1339381-36-0

4-[(2-Aminobutyl)sulfanyl]-1,2-dimethylbenzene

Cat. No.: B1375210
CAS No.: 1339381-36-0
M. Wt: 209.35 g/mol
InChI Key: AGCIHLAIYXOLGH-UHFFFAOYSA-N
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Description

“4-[(2-Aminobutyl)sulfanyl]-1,2-dimethylbenzene” is a chemical compound with the molecular formula C12H19NS . It has a wide range of applications in various fields of research and industry.


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C12H19NS . The exact structure is not provided in the search results.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 209.35 g/mol. Additional physical and chemical properties are not provided in the search results.

Scientific Research Applications

Synthesis and Characterization in Chemistry

4-[(2-Aminobutyl)sulfanyl]-1,2-dimethylbenzene and its derivatives are often involved in the synthesis and characterization of various compounds. For example, sulfanilamide derivatives have been synthesized and characterized, revealing distinct molecular conformations and packing models, which are crucial in understanding their chemical properties and potential applications (Lahtinen et al., 2014).

Environmental and Biological Applications

A significant application of this compound is in the field of environmental and biological sciences. For instance, certain bacteria can utilize derivatives of this compound as a carbon, nitrogen, and sulfur source, indicating potential uses in bioremediation and environmental clean-up (Hegedűs et al., 2017).

Development of Antimicrobial Agents

Research has also been focused on the development of novel derivatives of this compound as potential antimicrobial agents. This includes the synthesis of various derivatives and their subsequent evaluation for antibacterial and antifungal activities, highlighting their potential in developing new treatments for infectious diseases (Wu et al., 2007).

Material Science and Polymer Chemistry

In the realm of material science and polymer chemistry, this compound's derivatives have been used in the synthesis of conducting polymers. For example, copolymerization studies involving aniline and anilinesulfonic acids have shown promising results in creating materials with unique electrical conductivity and solubility properties, which could be applicable in electronic devices (Şahin et al., 2002).

Pharmaceutical Research

In pharmaceutical research, the structural and functional properties of derivatives of this compound are being explored. For example, studies on sulfonamide groups in drugs illustrate their importance in medicinal chemistry, particularly in antibacterial drugs, and help in understanding their mechanism of action and potential side effects (Kalgutkar et al., 2010).

Safety and Hazards

The safety and hazards associated with this compound are not provided in the search results .

Properties

IUPAC Name

1-(3,4-dimethylphenyl)sulfanylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NS/c1-4-11(13)8-14-12-6-5-9(2)10(3)7-12/h5-7,11H,4,8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCIHLAIYXOLGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CSC1=CC(=C(C=C1)C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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